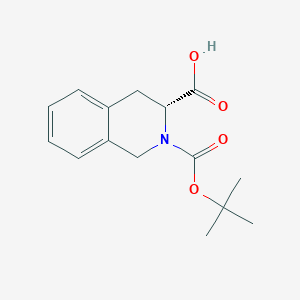

Boc-D-Tic-OH

Description

The exact mass of the compound (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVZPNLMJDJFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350917 | |

| Record name | Boc-D-Tic-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115962-35-1 | |

| Record name | Boc-D-Tic-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of Boc-D-Tic-OH in Peptide Design: A Technical Guide for Advanced Drug Development

Abstract

In the landscape of modern therapeutic peptide development, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. Native peptides, while exhibiting exquisite biological activity, are often hampered by their conformational flexibility and susceptibility to enzymatic degradation. The strategic incorporation of non-proteinogenic amino acids that impart conformational rigidity has emerged as a powerful tool to overcome these limitations. This in-depth technical guide focuses on the function and application of N-α-(tert-butoxycarbonyl)-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), a preeminent building block in the design of structurally constrained peptides. We will elucidate the causal relationship between the unique bicyclic structure of Tic and its profound impact on peptide secondary structure, particularly the induction of β-turns. This guide will provide field-proven insights into the experimental workflow for incorporating this compound via Boc-based solid-phase peptide synthesis (SPPS), including a critical analysis of coupling strategies for this sterically demanding residue. Furthermore, we will explore the downstream effects of Tic-induced conformational pre-organization on receptor binding affinity and selectivity, with a particular focus on the development of next-generation opioid receptor modulators. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of conformational constraint in their peptide design strategies.

The Imperative of Conformational Constraint in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. However, the inherent flexibility of the peptide backbone often results in a dynamic equilibrium of multiple conformations in solution. This conformational heterogeneity presents a significant entropic barrier to receptor binding, as only a subset of these conformations may be bioactive. Furthermore, proteases, the enzymatic gatekeepers of peptide catabolism, readily recognize and cleave the flexible backbones of native peptides, leading to short in vivo half-lives.

The introduction of conformational constraints serves to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon receptor binding and potentially enhancing potency.[1] Moreover, the rigidified structure can sterically hinder the approach of proteases, significantly improving metabolic stability.[2] Among the various strategies to achieve conformational rigidity, the incorporation of cyclic and bicyclic amino acid analogues has proven to be particularly effective.[3]

This compound: A Molecular Scaffold for Inducing β-Turns

This compound is a derivative of the non-proteinogenic amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The defining feature of Tic is its bicyclic structure, which can be considered a constrained analogue of phenylalanine or tyrosine.[4] This rigid framework severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.

The primary and most well-documented function of incorporating a Tic residue is the induction and stabilization of β-turn secondary structures.[5] A β-turn is a motif where the polypeptide chain reverses its direction, a critical feature in the overall topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a hallmark of a β-turn.[5]

The stereochemistry of the Tic residue, along with the surrounding amino acid sequence, dictates the type of β-turn formed, most commonly a type I or type II' β-turn. This precise control over secondary structure is a powerful tool for medicinal chemists to sculpt the peptide's conformation for optimal receptor interaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| IUPAC Name | (3R)-2-[(tert-butoxycarbonyl)amino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| CAS Number | 78879-20-6 | [6] |

| Molecular Formula | C₁₅H₁₉NO₄ | [6] |

| Molecular Weight | 277.32 g/mol | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | [7] |

| Storage | 2-8°C | [6] |

Experimental Workflow: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method for the synthesis of peptides containing this compound. The following sections provide a detailed, self-validating protocol.

The Boc-SPPS Cycle: A Step-by-Step Methodology

The synthesis is carried out on a solid support, typically a polystyrene-based resin such as Merrifield or PAM resin for C-terminal acids, or a BHA or MBHA resin for C-terminal amides.[8] Each cycle of amino acid addition consists of two main steps: deprotection and coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to Boc-D-Tic-OH: Properties, Structure, and Applications in Drug Discovery

Abstract

(R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly abbreviated as Boc-D-Tic-OH, is a non-proteinogenic, protected amino acid that has become an indispensable tool in modern medicinal chemistry and drug discovery. Its unique structure, featuring a conformationally constrained tetrahydroisoquinoline (Tic) framework, provides a rigid scaffold that is leveraged to enhance the pharmacological properties of peptides and small molecules. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, synthesis, and critical applications. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block to design next-generation therapeutics with improved metabolic stability, receptor selectivity, and bioavailability.

Core Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of its effective application. This compound is defined by its specific stereochemistry and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which is fundamental to its use in peptide synthesis.

Nomenclature and Identifiers

The key identifiers for this compound are summarized below for unambiguous reference in procurement, documentation, and regulatory submissions.

| Property | Value | Reference |

| IUPAC Name | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [] |

| Common Synonyms | This compound; (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; N-Boc-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | [][2][3][4] |

| CAS Number | 115962-35-1 | [2][5][6][7] |

| Molecular Formula | C₁₅H₁₉NO₄ | [2][6][7] |

| Molecular Weight | 277.32 g/mol | [2][6][7] |

| InChI Key | HFPVZPNLMJDJFB-GFCCVEGCSA-N | [2][8] |

| Canonical SMILES | CC(C)(C)OC(=O)N1Cc2ccccc2C[C@@H]1C(O)=O | [2][8] |

Structural Elucidation

The structure of this compound is a composite of three key features that dictate its chemical behavior and utility:

-

The Tic Core : 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained bicyclic scaffold. This framework is essentially an analog of Phenylalanine (Phe) where the side chain is cyclized back onto the amino group via a methylene bridge.[9] This cyclization severely restricts the conformational freedom of the molecule.

-

(R)-Stereochemistry : The "D" designation refers to the stereocenter at the α-carbon (C3 of the isoquinoline ring), which has an (R) absolute configuration. This specific chirality is often critical for achieving the desired interaction with biological targets, as enzymes and receptors are chiral environments.

-

N-Boc Protection : The secondary amine of the Tic ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS).[10] It is stable under a wide range of conditions but can be cleanly removed with moderate acid (e.g., trifluoroacetic acid, TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[10]

Caption: Key functional components of the this compound molecule.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in synthesis. As a solid, it is stable and can be weighed accurately, while its solubility dictates the choice of solvents for reactions.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [][4] |

| Melting Point | 122-132 °C | [][4] |

| Boiling Point | ~420.18 °C (rough estimate) | [][4] |

| Density | ~1.131 g/cm³ (rough estimate) | [][4] |

| pKa | 3.88 ± 0.20 (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [10] |

| Storage Temperature | 2-8 °C, sealed in a dry, dark place | [][4] |

Synthesis and Purification

The most common and efficient synthesis of this compound is a two-step process. This begins with the construction of the core Tic heterocycle from a chiral precursor, followed by the protection of the secondary amine. This approach ensures the preservation of the critical (R)-stereochemistry.

Rationale for Synthetic Strategy

The causality behind the chosen synthetic route is rooted in stereochemical control and functional group compatibility.

-

Pictet-Spengler Reaction: This classic reaction is the method of choice for synthesizing tetrahydroisoquinolines.[11] It involves the acid-catalyzed cyclization of a phenethylamine with an aldehyde or ketone. By starting with the enantiomerically pure D-Phenylalanine, the reaction proceeds with high stereospecificity to yield the desired (R)-Tic core. Formaldehyde is used as the carbonyl source to introduce the methylene bridge.[12][13]

-

Boc Protection: Following the formation of the D-Tic hydrochloride salt, the secondary amine must be protected for its subsequent use in peptide synthesis. Di-tert-butyl dicarbonate (Boc₂O) is the ideal reagent for this transformation.[5] It reacts cleanly with the amine under mild basic conditions, and the only by-products are t-butanol and CO₂, which are easily removed. This step is crucial for enabling the stepwise, controlled assembly of peptides in SPPS.

Caption: A two-step synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful isolation and characterization of the intermediate and final product confirm the efficacy of each step.

Step 1: Synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic-OH) [12][13]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add D-phenylalanine (1 equivalent), concentrated hydrochloric acid, and 37% aqueous formaldehyde.

-

Heating: Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Crystallization: Cool the reaction mixture and store at ambient temperature or 4 °C overnight to allow the product, D-Tic-OH hydrochloride, to crystallize.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water or acetone, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: N-Boc Protection of D-Tic-OH [5]

-

Dissolution: Suspend the D-Tic-OH hydrochloride (1 equivalent) from Step 1 in a mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (2-2.5 equivalents) to neutralize the hydrochloride salt and create the basic conditions required for the reaction.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the vigorously stirred suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours or until the reaction is complete as indicated by TLC or LC-MS.

-

Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using an appropriate acid (e.g., aqueous sodium bisulfate). Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or chloroform.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or thick slurry.[5] The product can be further purified by crystallization if necessary.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its ability to introduce conformational rigidity into peptide-based molecules, a strategy known as peptidomimetic design.

The Role of Conformational Constraint in Peptidomimetics

Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases and possess high conformational flexibility, which can lead to non-selective receptor binding and low bioavailability. Introducing constrained amino acids like Tic addresses these liabilities:

-

Enhanced Proteolytic Stability: The unnatural, rigid structure of the Tic residue makes the adjacent peptide bonds resistant to cleavage by proteases, which are highly specific for natural L-amino acid sequences.[10] This extends the in-vivo half-life of the drug candidate.

-

Improved Receptor Affinity and Selectivity: By locking the peptide backbone into a specific conformation, the Tic residue can pre-organize the molecule into the bioactive conformation required for binding to its target receptor. This reduces the entropic penalty of binding and can lead to a dramatic increase in affinity and selectivity.[10][14]

Workflow for Incorporation into Peptides via Boc-SPPS

This compound is a standard building block for Boc-based solid-phase peptide synthesis (SPPS). The general cycle for adding a this compound residue to a peptide chain growing on a solid support resin is as follows.

Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.

Experimental Workflow:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, typically diisopropylethylamine (DIPEA), to generate a free primary or secondary amine.[15]

-

Coupling: this compound (pre-activated with a coupling reagent like diisopropylcarbodiimide (DIC) and an additive like hydroxybenzotriazole (HOBt)) is added to the resin to form a new peptide bond.[15]

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products, preparing it for the next cycle.

Case Study: A Paradigm of Bioisosteric Replacement

The development of the ACE inhibitor quinapril is a landmark example of the power of the Tic scaffold.[16] Researchers substituted the proline residue in the earlier drug enalapril with a Tic residue. This bioisosteric replacement resulted in a more rigid molecule with a different binding orientation, leading to a significant increase in potency and a distinct pharmacological profile, ultimately resulting in an approved and widely used medication.[16]

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as an irritant. The primary hazards are outlined below.

| Hazard Statement | GHS Classification | Precaution |

| H315 | Causes skin irritation | Skin Irritant 2 |

| H319 | Causes serious eye irritation | Eye Irritant 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

| Signal Word | Warning |

Data sourced from Sigma-Aldrich Safety Information.[2][8]

Recommended Handling Protocol

-

Engineering Controls: All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[17]

-

Personal Protective Equipment (PPE):

First Aid Measures

-

Inhalation: Move the individual to fresh air. Seek medical attention if respiratory symptoms persist.[17]

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[17]

-

Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage conditions are between 2-8 °C to ensure long-term stability and prevent degradation.[]

Conclusion

This compound is a high-value chemical tool whose utility extends far beyond that of a simple protected amino acid. Its structurally constrained framework provides medicinal chemists with a powerful method for optimizing peptide and peptidomimetic drug candidates. By imparting proteolytic resistance and pre-organizing molecular conformation for enhanced target binding, this compound serves as a critical building block in the rational design of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the demanding environment of modern drug discovery.

References

- 2. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]

- 3. (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 98% 1 g | Request for Quote [thermofisher.com]

- 4. This compound CAS#: 115962-35-1 [amp.chemicalbook.com]

- 5. This compound | 115962-35-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid… [cymitquimica.com]

- 8. This compound ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Strategic Application of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Modern Drug Discovery: A Technical Guide

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the design of biologically active molecules.[1][2][3] Its prevalence in numerous natural products and clinically successful drugs underscores its status as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets.[1][2] The inherent structural rigidity and defined three-dimensional geometry of the THIQ core allow for precise presentation of pharmacophoric elements, making it an ideal starting point for developing potent and selective therapeutic agents.[4] THIQ derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and neuroprotective effects.[3][5][6]

This guide focuses on a particularly valuable derivative: (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The incorporation of a carboxylic acid at the 3-position, combined with the stereochemical control offered by the (R)-configuration and the utility of the Boc protecting group, transforms the basic THIQ scaffold into a highly versatile chiral building block for sophisticated drug design.

Core Attributes of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, often abbreviated as (R)-Boc-Tic-OH, is a conformationally constrained analog of the amino acid phenylalanine.[7] This structural constraint is a key feature that medicinal chemists leverage to improve the pharmacological properties of peptide-based drugs. By replacing a flexible amino acid like phenylalanine with the rigid Tic scaffold, it is possible to lock the peptide backbone into a specific conformation that is optimal for binding to its biological target. This can lead to significant enhancements in potency, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis, preventing unwanted side reactions and allowing for controlled, stepwise assembly of peptide chains.[8]

Application in Drug Discovery and Medicinal Chemistry

The unique structural features of (R)-Boc-Tic-OH have led to its successful application in several therapeutic areas. Below, we explore key case studies that highlight its versatility and impact.

Case Study 1: Angiotensin-Converting Enzyme (ACE) Inhibitors

One of the most prominent applications of the Tic scaffold is in the development of ACE inhibitors for the treatment of hypertension.[4][6] The highly successful drug Quinapril is a prime example.[4] In Quinapril, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety serves as a rigid scaffold that mimics the binding conformation of the natural substrate of ACE. The substitution of the Tic residue for the proline residue found in earlier ACE inhibitors like enalapril led to a compound with an improved pharmacological profile.

Case Study 2: Anticancer Agents - Targeting Apoptosis Pathways

Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. Small molecules that inhibit these proteins can restore the natural apoptotic process and are a promising strategy for cancer therapy.

Researchers have successfully developed derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as dual inhibitors of Bcl-2 and Mcl-1.[9] A study detailed the synthesis of a series of substituted Tic derivatives and evaluated their binding affinities and anti-proliferative activities. The fluorescence polarization assays showed that the active compounds possessed potent binding to both Bcl-2 and Mcl-1 proteins, while having minimal affinity for Bcl-XL.[9] One of the lead compounds from this study demonstrated the ability to induce apoptosis and caspase-3 activation in Jurkat cells in a dose-dependent manner.[9]

Table 1: Biological Activity of Representative Tic-Based Bcl-2/Mcl-1 Inhibitors

| Compound | Bcl-2 Binding Affinity (Ki, µM) | Mcl-1 Binding Affinity (Ki, µM) | Anti-proliferative Activity (IC50, µM) against Jurkat cells |

| Lead Compound 1 | 5.2 | >50 | ND |

| Optimized Compound 11t | 0.89 | 1.24 | 8.45 |

| Data synthesized from[9] |

The structure-activity relationship (SAR) studies in this work provided valuable insights for the design of more potent inhibitors. This research highlights the utility of the Tic scaffold in creating targeted anticancer agents.

Case Study 3: Peptide and Peptidomimetic Design

The incorporation of Tic into peptides is a powerful strategy to create molecules with defined secondary structures, such as β-turns. This is crucial for mimicking the bioactive conformation of natural peptides and for developing peptide-based drugs with improved stability and cell permeability.

For instance, amphipathic cationic peptides incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against the MCF-7 breast cancer cell line.[10] One of the synthesized decapeptides, DEC-1, exhibited an IC50 of 3.38 µM, which was comparable to the standard drug tamoxifen (IC50 = 2.68 µM).[10] This demonstrates the potential of Tic-embedded peptides as therapeutic agents.

Asymmetric Synthesis of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The biological activity of Tic derivatives is often highly dependent on their stereochemistry. Therefore, robust methods for the asymmetric synthesis of enantiomerically pure (R)- and (S)-Tic are essential. The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines.[6] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

To achieve high enantioselectivity, chiral auxiliaries or catalysts are often employed. For example, Ellman's chiral auxiliary (tert-butanesulfinamide) has been successfully used for the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids.[11][12]

Diagram 1: Generalized Pictet-Spengler Reaction for Tic Synthesis

Caption: Pictet-Spengler reaction for Tic synthesis.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Dissolution: Dissolve (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH), to the solution to deprotonate the carboxylic acid and the secondary amine.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Acidify the reaction mixture with a mild acid, such as citric acid, to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Diagram 2: Workflow for N-Boc Protection

Caption: Workflow for N-Boc protection of (R)-Tic-OH.

Future Perspectives

The versatility of the (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is far from exhausted. Its application in diversity-oriented synthesis allows for the creation of large libraries of complex and diverse molecules for high-throughput screening.[7] Furthermore, the development of novel catalytic asymmetric methods for the synthesis of substituted Tic derivatives will continue to provide medicinal chemists with new tools to fine-tune the pharmacological properties of drug candidates.[13] The unique conformational constraints imposed by the Tic scaffold will undoubtedly lead to its continued use in the design of next-generation therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders.[2][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

The Strategic Imperative of Conformational Constraint: A Technical Guide to D-Tic in Peptidomimetics

Executive Summary

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential due to their high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation present significant hurdles to their clinical translation. This technical guide delves into the strategic incorporation of constrained amino acids as a cornerstone of peptidomimetic design, with a focused exploration of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic). We will elucidate the causal relationships behind the enhanced pharmacological profiles of D-Tic-containing peptidomimetics, provide field-proven experimental protocols for their synthesis and analysis, and present a comprehensive framework for leveraging conformational constraint to engineer next-generation therapeutics.

The Challenge of Flexibility: Why Natural Peptides Often Fail as Drugs

Peptides, in their natural state, are often conformationally dynamic, existing as an ensemble of interconverting structures in solution.[1] This flexibility, while crucial for their diverse biological roles, is a significant liability in drug development. The bioactive conformation—the specific three-dimensional arrangement required for receptor binding and signal transduction—represents only a fraction of this ensemble. This leads to several critical drawbacks:

-

Reduced Receptor Affinity: A significant entropic penalty is paid upon binding as the peptide must adopt a single, ordered conformation from a disordered state. This energetic cost translates to lower binding affinity and, consequently, reduced potency.[2]

-

Susceptibility to Proteolysis: The flexible backbone of linear peptides provides numerous accessible cleavage sites for proteases, leading to rapid degradation and a short in vivo half-life.[2][3][4]

-

Poor Pharmacokinetic Properties: The inherent polarity and flexibility of many peptides hinder their ability to cross biological membranes, resulting in poor oral bioavailability.[5][6]

To overcome these limitations, the field of medicinal chemistry has turned to the design of peptidomimetics : molecules that mimic the structure and function of a natural peptide but possess improved drug-like properties.[6][7][8] A powerful strategy in this endeavor is the introduction of conformational constraints.[2][9][10]

The Power of Rigidity: Constrained Amino Acids as a Design Element

The central tenet of using constrained amino acids is to pre-organize the peptide backbone into a bioactive conformation.[2] By reducing the number of accessible low-energy conformations, we can mitigate the entropic cost of binding, leading to enhanced affinity and potency.[2] Furthermore, the introduction of non-natural, sterically hindered residues can sterically shield susceptible peptide bonds from enzymatic cleavage, thereby increasing metabolic stability.[3][4][11]

Among the diverse repertoire of constrained amino acids, D-Tic has emerged as a particularly effective and versatile tool.

A Deep Dive into D-Tic: Structure, Synthesis, and Conformational Impact

D-Tic, or D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a cyclic analog of phenylalanine.[1][12] Its bicyclic structure imposes severe restrictions on the rotational freedom of the peptide backbone, making it a potent inducer of specific secondary structures.[1]

Synthesis of D-Tic

The synthesis of D-Tic is a well-established process, often achieved through variations of the Pictet-Spengler reaction, which involves the condensation of an amine with a carbonyl compound followed by cyclization.[13] More advanced cycloaddition strategies have also been developed to generate a diversity of functionalized Tic derivatives.[14]

The Conformational Signature of D-Tic: Induction of β-Turns

The most profound and well-documented role of D-Tic in peptide chemistry is its remarkable ability to induce and stabilize β-turn conformations.[1] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a critical feature in the topology of many biologically active peptides.[1] The rigid framework of the Tic residue forces the peptide backbone into a folded conformation that facilitates the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn.[1]

The incorporation of D-Tic typically results in the formation of a type I' or type II' β-turn, depending on the surrounding amino acid sequence and the stereochemistry of the Tic residue. The precise dihedral angles (φ and ψ) of the D-Tic residue are key determinants of the resulting turn type.[1]

D-Tic in Action: Enhancing Biological Activity

The ability of D-Tic to lock a peptide into a bioactive conformation has been successfully exploited in the development of potent and selective ligands for a variety of receptors, most notably the opioid receptors.

Case Study: D-Tic in Opioid Receptor Ligands

The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosyl-D-Tic) is a classic example of the power of conformational constraint.[15][16][17][18] The incorporation of D-Tic into opioid peptides has led to the development of highly potent and selective δ-opioid receptor antagonists.[17][18] For instance, the dipeptide H-Dmt-Tic-OH is a selective δ-opioid receptor antagonist.[17] Furthermore, dimeric analogs of Dmt-Tic have been synthesized, exhibiting extraordinarily high δ-opioid-mediated antagonism.[18]

The rationale behind this success lies in the ability of the D-Tic-induced β-turn to orient the key pharmacophoric elements—the aromatic side chains and the N-terminal amine—in a precise spatial arrangement that is complementary to the receptor's binding pocket. This pre-organization minimizes the conformational search upon binding, leading to a significant increase in affinity and selectivity.

Experimental Workflows: From Synthesis to Structural Elucidation

The successful application of D-Tic in peptidomimetic design relies on robust synthetic and analytical methodologies.

Solid-Phase Peptide Synthesis (SPPS) of D-Tic Containing Peptides

SPPS is the workhorse for the synthesis of peptides and peptidomimetics.[19][20][21][22] The incorporation of D-Tic follows standard Fmoc-based SPPS protocols.

Protocol: Manual Fmoc-SPPS of a D-Tic Containing Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in anhydrous dichloromethane (DCM) for 30-40 minutes.[21]

-

First Amino Acid Coupling: Couple the Fmoc-protected C-terminal amino acid to the resin using a suitable activating agent (e.g., HBTU, DIC) and a base (e.g., DIPEA) in N,N-dimethylformamide (DMF).

-

Capping: After coupling, cap any unreacted sites on the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid, including the Fmoc-D-Tic-OH building block.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conformational Analysis: Unveiling the 3D Structure

Elucidating the precise three-dimensional structure of D-Tic-containing peptidomimetics is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.[1][23]

5.2.1. NMR Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation of peptides.[24][25][26]

Key NMR Experiments for Conformational Analysis:

| Experiment | Information Obtained |

| 1D ¹H NMR | Provides initial information on chemical shift dispersion, which can indicate the degree of ordered structure.[27] |

| 2D TOCSY | Identifies amino acid spin systems.[24] |

| 2D NOESY | Detects through-space proton-proton interactions, providing distance restraints for structure calculation.[23][24] |

| 2D ROESY | Similar to NOESY, but more effective for molecules with intermediate correlation times. |

| ¹H-¹⁵N HSQC | For ¹⁵N-labeled peptides, provides a fingerprint of the molecule and is sensitive to conformational changes.[28] |

Protocol: NMR-Based Structure Determination

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking environment like SDS micelles).[29]

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY, etc.).[24]

-

Resonance Assignment: Assign all proton resonances to their respective amino acid residues.

-

NOE-Based Distance Restraints: Identify and quantify NOE cross-peaks to generate a set of inter-proton distance restraints.

-

Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

-

Structure Calculation: Use molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.[23]

-

Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and RMSD.

5.2.2. X-ray Crystallography

While NMR provides information on the solution-state ensemble of conformations, X-ray crystallography yields a high-resolution snapshot of the peptide in the solid state. Obtaining suitable crystals of flexible peptides can be challenging, but the resulting structures provide invaluable atomic-level detail.

The Future of Peptidomimetics: Beyond D-Tic

The principles of conformational constraint exemplified by D-Tic are broadly applicable. A vast array of other constrained amino acids and scaffolding strategies are continuously being developed, including:

-

Other Cyclic Amino Acids: Proline and its analogs are widely used to induce turns.[11]

-

β-Amino Acids: The incorporation of β-amino acids can lead to the formation of novel helical and sheet-like structures with enhanced proteolytic stability.[30]

-

Peptide Stapling: The introduction of covalent cross-links between amino acid side chains can stabilize α-helical conformations.[31][32]

-

Macrocyclization: Cyclizing the peptide backbone can dramatically improve stability and, in some cases, cell permeability.[5][7]

Conclusion

The strategic incorporation of constrained amino acids, particularly D-Tic, represents a powerful and field-proven approach to overcoming the inherent limitations of natural peptides as therapeutic agents. By rationally designing peptidomimetics with pre-organized, bioactive conformations, researchers can achieve significant enhancements in potency, selectivity, and metabolic stability. The detailed experimental workflows and analytical techniques outlined in this guide provide a robust framework for the synthesis and structural characterization of these next-generation therapeutics. As our understanding of structure-activity relationships continues to deepen, the judicious use of conformational constraint will undoubtedly remain a cornerstone of successful peptidomimetic drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 5. scispace.com [scispace.com]

- 6. longdom.org [longdom.org]

- 7. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Opioid Designed Multiple Ligand from Dmt-Tic and Morphinan Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.org [mdpi.org]

- 21. jacsdirectory.com [jacsdirectory.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 28. Structural Studies of Expressed tIK, Anti-Inflammatory Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Conformational comparisons of a series of tachykinin peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

A Technical Guide to Boc-D-Tic-OH: A Conformationally Constrained D-Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, situated in the privileged space between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, including conformational flexibility, low metabolic stability, and poor membrane permeability, which limit their therapeutic potential.[2][3][4] A powerful and widely adopted strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids.[3][5] These building blocks introduce rigidity into the peptide backbone, pre-organizing it into a specific, bioactive conformation.[6] This pre-organization can lead to several desirable outcomes, including enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[7][8][9]

Among the arsenal of constrained amino acids, (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH) has emerged as a particularly valuable tool.[10] As a rigid analog of Phenylalanine and a surrogate for Proline, Tic's bicyclic structure severely restricts the rotational freedom of the peptide backbone.[2][10] This guide provides a comprehensive technical overview of this compound, detailing its properties, its profound impact on peptide structure, and field-proven protocols for its application in solid-phase peptide synthesis (SPPS).

Physicochemical and Structural Properties of this compound

This compound is a derivative of the D-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine.[11] The Boc group provides temporary protection of the α-amino group during peptide synthesis and is readily removed under moderately acidic conditions, a cornerstone of the Boc-SPPS strategy.[12][13][14]

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₉NO₄ | [15] |

| Molecular Weight | 277.32 g/mol | [15] |

| CAS Number | 115962-35-1 | [11][15][16] |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 122-123°C | [11] |

| Purity | ≥97% | |

| Storage | 2-8°C, Sealed in dry, dark place | [11] |

The Core Function: Induction of β-Turns

The primary and most significant role of incorporating a Tic residue into a peptide sequence is its remarkable propensity to induce and stabilize β-turn conformations.[2] A β-turn is a critical secondary structure motif where the polypeptide chain reverses its direction over a span of four amino acid residues. This feature is fundamental to the three-dimensional topology and biological function of many peptides and proteins.

The inherent rigidity of the Tic ring system forces the peptide backbone into a folded state that promotes the formation of a stabilizing hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3.[2] This interaction is the defining characteristic of a β-turn. The incorporation of Tic most commonly leads to the formation of a type I or type III β-turn, which can be precisely characterized using techniques like NMR spectroscopy.[2] By locking a segment of the peptide into this specific conformation, Tic effectively reduces the entropic penalty associated with receptor binding, often leading to a significant increase in affinity and potency.[17][6]

Figure 1: Diagram illustrating how the rigid Tic residue induces a β-turn.

Applications in Medicinal Chemistry and Drug Discovery

The ability to rationally engineer peptide conformation makes this compound a cornerstone building block in modern medicinal chemistry.[2][5] Its applications span numerous therapeutic areas, primarily by enhancing the potency and stability of peptide-based drug candidates.

A prominent example is in the development of ligands for opioid receptors.[7] Endogenous opioid peptides, like endomorphins, have high receptor affinity but are limited by poor metabolic stability.[2] Studies have shown that replacing a Proline residue with Tic in endomorphin-2 analogues can significantly increase binding affinity for the μ-opioid receptor.[2] Similarly, the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine followed by Tic) is a well-established motif for creating potent and selective delta-opioid receptor (DOR) antagonists.[7]

Beyond opioid research, Tic has been successfully incorporated into compounds targeting a wide range of enzymes and receptors, demonstrating its broad utility.[10] A landmark success story is the development of the approved drug quinapril, an ACE inhibitor, which was discovered by substituting the proline residue of enalapril with a Tic residue.[10]

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology. This protocol is designed for a standard laboratory setting and emphasizes critical control points for ensuring a successful synthesis.

Core Principle of Boc-SPPS

Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[12][18] The strategy relies on the acid-labile Boc group for temporary Nα-amino protection and more stable, acid-resistant groups (often benzyl-based) for side-chain protection.[18] Each cycle of amino acid addition consists of two main steps: (1) Deprotection: removal of the Nα-Boc group with an acid like trifluoroacetic acid (TFA), and (2) Coupling: formation of a peptide bond with the next incoming, Nα-protected amino acid.[18][19]

Figure 2: General workflow for one cycle of Boc-SPPS incorporating this compound.

Materials & Reagents

-

Resin: Merrifield or MBHA resin (0.1-0.5 mmol scale).[20]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[12]

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).[12]

-

Amino Acid: this compound (3 equivalents relative to resin loading).

-

Coupling/Activation Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.)

-

HOBt (Hydroxybenzotriazole) (3 eq.)

-

Alternative: DCC (N,N'-Dicyclohexylcarbodiimide) (3 eq.) with HOBt (3 eq.).[12]

-

-

Monitoring: Kaiser Test kit.

-

Cleavage: Anhydrous Hydrogen Fluoride (HF) with scavenger cocktail (e.g., p-cresol, thioanisole).[12] CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus and training.

-

Purification: Cold diethyl ether, Reverse-phase HPLC system.[7]

Step-by-Step Protocol for One Coupling Cycle

This protocol assumes the synthesis is proceeding after the deprotection of the previous amino acid, leaving a free amine on the peptide-resin.

-

Resin Preparation & Neutralization:

-

Wash the deprotected peptide-resin with DMF (3 x 10 mL).

-

Add the neutralization solution (10% DIEA in DMF) and agitate for 5 minutes. Repeat this step.[12]

-

Causality: The TFA used for deprotection leaves the terminal amine as a trifluoroacetate salt.[18] This salt is unreactive for the subsequent coupling reaction. Neutralization with a non-nucleophilic base like DIEA is essential to regenerate the free primary/secondary amine required for nucleophilic attack.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess base.[12]

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 eq.) and HBTU/HOBt (3 eq.) in a minimal volume of DMF.

-

Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: The carboxylic acid of the incoming amino acid is not reactive enough to form a peptide bond on its own. Coupling reagents like HBTU/HOBt convert the carboxyl group into a highly reactive ester, making it susceptible to nucleophilic attack by the resin-bound amine. Pre-activation ensures this reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.

-

-

Coupling of this compound:

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the mixture for 2-4 hours.

-

Expert Insight: this compound is a sterically hindered amino acid. Standard coupling times of 1-2 hours may be insufficient to drive the reaction to completion. Extending the initial coupling time is a prudent first step to ensure high efficiency.

-

-

Monitoring for Completion (Self-Validation):

-

Remove a small sample of resin beads (a few milligrams), wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test.[12]

-

Interpretation: A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction. A positive test (blue/purple beads) signifies incomplete coupling.

-

Trustworthiness: This in-process control is critical. Proceeding to the next step with an incomplete coupling will result in a deletion sequence, a major impurity that can be difficult to remove during purification.

-

-

Recoupling (If Necessary):

-

If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 for an additional 1-2 hours.

-

Re-test with the Kaiser test. Double coupling is often required for sterically demanding residues like Tic.

-

-

Washing:

-

Once a negative Kaiser test is achieved, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The peptide-resin is now ready for the deprotection step of the next cycle.

-

Final Cleavage and Purification

After the final amino acid has been coupled and deprotected, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.

-

Preparation: Wash the final peptide-resin with DMF, DCM, and methanol, then dry it completely under a vacuum.[12]

-

HF Cleavage: Transfer the dried resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[12] Note: This step is extremely hazardous and must be performed in a dedicated fume hood with appropriate personal protective equipment.

-

Peptide Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[12][20]

-

Purification:

-

Wash the peptide pellet several times with cold ether to remove scavengers and organic-soluble impurities.[12]

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][7]

-

Collect fractions and confirm the identity and purity of the desired Tic-containing peptide using analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.[7]

-

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a powerful strategic tool for peptide drug design. Its ability to rigidly constrain the peptide backbone and induce well-defined β-turn structures provides a rational and effective means to enhance the pharmacological properties of peptide therapeutics.[2][17] By pre-organizing a ligand into its bioactive conformation, researchers can significantly improve receptor affinity, selectivity, and in vivo stability.[5][7] The detailed protocols and mechanistic insights provided in this guide serve as a foundation for scientists to confidently incorporate this valuable building block into their synthetic workflows. As the demand for more potent and stable peptide-based drugs continues to grow, the strategic application of conformationally constrained amino acids like Tic will undoubtedly remain a cornerstone of modern medicinal chemistry and drug discovery.[4][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 115962-35-1 [amp.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. This compound | 115962-35-1 [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. Overview of Custom Peptide Synthesis [peptide2.com]

- 20. benchchem.com [benchchem.com]

The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise and strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in the protection of amines, particularly within the intricate world of amino acid and peptide chemistry. Its widespread adoption is not a matter of historical precedent but a testament to its unique chemical properties that offer a delicate balance of stability and selective lability. This guide provides an in-depth exploration of the Boc group, from its fundamental chemical principles to its practical application in complex synthetic workflows, grounded in field-proven insights and validated protocols.

The Fundamental Chemistry of the Boc Group: A Tale of Stability and Controlled Release

The utility of any protecting group is defined by its ability to mask the reactivity of a functional group under a specific set of reaction conditions, only to be cleanly and efficiently removed when its protective role is no longer required. The Boc group, a carbamate-based protecting group, excels in this regard by rendering primary and secondary amines unreactive towards a wide array of reagents by diminishing their nucleophilicity and basicity.[1]

The Boc group's stability profile is a key determinant of its versatility. It is notably stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[2][3] This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine. This characteristic establishes an "orthogonal" protection strategy when used in conjunction with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[2][3]

Conversely, the defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[2][4] This acid-lability is the linchpin of its application, enabling its selective removal in the presence of other, more robust protecting groups.[2]

The Mechanism of Action: A Closer Look at Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The most prevalent method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[1][5]

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate.[1] This intermediate then collapses, forming the N-Boc protected amine and liberating tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[1] A base, such as triethylamine (TEA) or sodium hydroxide, is often employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.[1][6]

Boc Deprotection: The Acid-Catalyzed Unveiling

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which is followed by the cleavage of the tert-butyl-oxygen bond.[5] This cleavage is facilitated by the formation of a stable tertiary tert-butyl cation.[8] The resulting carbamic acid intermediate is unstable and readily decarboxylates to release the free amine and carbon dioxide.[5][8]

The generation of the tert-butyl cation can sometimes lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, cysteine, or methionine.[9] To prevent these undesired modifications, "scavengers" like dithioethane (DTE) are often added to the cleavage solution to trap the reactive carbocations.[9]

Practical Applications and Methodologies

The theoretical underpinnings of Boc chemistry are best understood through its practical application. The following sections provide detailed protocols and comparisons to guide the researcher in making informed decisions.

Standard Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-Boc protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[1]

-

Base (e.g., Triethylamine, Sodium Hydroxide) (1.2 - 2.0 eq)[1]

Procedure:

-

Dissolve the amino acid (1.0 eq) and base (e.g., triethylamine, 1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.[10]

-

With stirring at room temperature, add di-tert-butyl dicarbonate (1.1 eq).[10]

-

Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The mixture should become homogeneous within the first hour.[10]

-

Dilute the reaction mixture with water.[10]

-

Perform an extraction with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[10]

-

Acidify the aqueous layer to a pH of approximately 2-3 with a 5% citric acid solution.[10]

-

Immediately extract the product into an organic solvent such as ethyl acetate (3 times).[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.[10]

-

The product can be further purified by recrystallization if necessary.[10]

Standard Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin during SPPS.

Materials:

-

N-Boc protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for approximately 20 minutes.[5]

-

Drain the DCM.[5]

-

Add a solution of 50% TFA in DCM to the resin and agitate the mixture for 30 minutes at room temperature.[5] Caution: This reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]

-

Drain the TFA solution.[5]

-

Wash the resin thoroughly with DCM (3 times) to remove residual TFA.[5]

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[5]

-

Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.[5]

Boc vs. Fmoc: A Comparative Analysis for Strategic Synthesis

In the realm of solid-phase peptide synthesis, the Boc and Fmoc strategies represent the two dominant orthogonal protection schemes.[11] The choice between them is a critical decision that impacts the entire synthetic workflow.

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amine Protection | Acid-labile tert-butoxycarbonyl (Boc) | Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM)[9] | Secondary amine base (e.g., 20% piperidine in DMF)[11] |

| Side-Chain Protection | Generally benzyl-based, requiring strong acid (e.g., HF) for final cleavage[11] | Typically tert-butyl based, removed with TFA during final cleavage[11] |

| Orthogonality | Not a true orthogonal scheme as both temporary and permanent groups are acid-labile, albeit with different sensitivities.[9] | A true orthogonal scheme where temporary and permanent groups are removed by different mechanisms (base vs. acid).[11] |

| Advantages | Can be advantageous for synthesizing hydrophobic sequences prone to aggregation due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[11] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, often leading to higher purity crude products.[11] |

| Disadvantages | Requires the use of strong, hazardous acids like HF for final cleavage. | The basic deprotection conditions can sometimes lead to side reactions like aspartimide formation.[9] |

While the Fmoc strategy has become the more prevalent choice for routine peptide synthesis due to its milder conditions, the Boc strategy remains highly relevant, particularly for the synthesis of certain challenging peptide sequences.[11][]

The Boc Group in Drug Development: Enabling Complex Molecular Architectures

The impact of the Boc protecting group extends far beyond the academic laboratory, playing a crucial role in the development and synthesis of pharmaceuticals.[4] Its reliability and well-understood chemistry allow for the efficient and predictable construction of intricate molecular architectures.[1]

In the synthesis of complex drug molecules, precise control over reactive functional groups like amines is essential to prevent unwanted side reactions such as premature condensation or acylation.[4] The Boc group provides a robust shield for amino functionalities, ensuring that they remain inert during subsequent synthetic transformations.[4][13]

Notable applications include:

-

Peptide and Peptidomimetic Drugs: In the synthesis of peptide-based therapeutics, such as insulin analogs, the Boc group ensures the correct sequential assembly of amino acids, thereby improving the yield and purity of the final product.[13][14]

-

Anticancer Agents: During the synthesis of complex natural product derivatives like paclitaxel, Boc protection prevents the amino group from engaging in competitive reactions, which is critical for maintaining the integrity of key intermediates.[13]

-

Antibiotics: In the modification of penicillin side chains, the Boc group effectively isolates the amino functionality, preventing side reactions and enhancing the quality of the final antibiotic.[4][13]

The mild conditions required for Boc group removal make it compatible with a wide range of other functional groups, a critical consideration in the multi-step synthesis of complex drug candidates.[4]

Conclusion: A Timeless Tool for Modern Chemistry

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist. Its unique stability profile—robust in the face of bases and nucleophiles, yet predictably labile under acidic conditions—provides a reliable and versatile strategy for the management of amine functionalities.[2] From the foundational principles of its reaction mechanisms to its application in the synthesis of life-saving therapeutics, a comprehensive understanding of the Boc group empowers researchers and drug development professionals to design and execute more efficient and successful synthetic routes. The continued relevance of this seemingly simple chemical entity is a testament to its elegance and efficacy in the complex art of molecular construction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 13. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 14. genscript.com [genscript.com]

Inducing Potent and Stable Peptide Conformations: A Technical Guide to Utilizing Boc-D-Tic-OH for Beta-Turn Formation

Abstract

In the landscape of modern drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount.[1] Constrained peptides, which are "locked" into their bioactive conformations, often exhibit superior therapeutic properties, including enhanced receptor affinity, increased metabolic stability, and improved selectivity.[2][3] Among the various strategies to induce conformational rigidity, the incorporation of specific amino acid analogs to nucleate secondary structures has proven highly effective. This in-depth technical guide focuses on the use of N-α-(tert-butoxycarbonyl)-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-D-Tic-OH), a powerful inducer of beta-turns. We will explore the theoretical underpinnings of beta-turn formation, provide detailed protocols for the synthesis and incorporation of this compound into peptides, and outline the analytical methodologies required to characterize the resulting structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their peptidomimetic design strategies.

The Significance of Beta-Turns in Peptide and Protein Function

Beta-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain.[4] They are ubiquitous in folded proteins and peptides, with up to 25% of all residues participating in their formation.[4] These structures are crucial for:

-

Globular Protein Architecture: Beta-turns are essential for the compact, globular folding of proteins by connecting anti-parallel beta-sheets and other secondary structural elements.[5]

-

Molecular Recognition: The exposed residues within a beta-turn often form key binding epitopes for receptors, enzymes, and antibodies.[4]

-

Initiation of Protein Folding: It is hypothesized that beta-turns can act as nucleation sites, initiating the folding cascade of a protein.[5]

A beta-turn is typically composed of four amino acid residues (denoted i to i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[5] The conformation of a beta-turn is defined by the phi (φ) and psi (ψ) dihedral angles of the two central residues (i+1 and i+2).[6]

This compound: A Potent Beta-Turn Inducer

This compound is a conformationally constrained analog of the amino acid phenylalanine.[7] Its rigid bicyclic structure severely restricts the rotational freedom of the peptide backbone, predisposing the peptide chain to adopt a beta-turn conformation.[8] The incorporation of Tic into a peptide sequence is a well-established strategy to induce and stabilize beta-turns, often leading to a significant enhancement of biological activity.[8]